molecular formula C₁₂H₂₀O₆ B1157902 1,6,2,3-Di(isopropylidene) β-D-Mannose

1,6,2,3-Di(isopropylidene) β-D-Mannose

Cat. No.: B1157902
M. Wt: 260.28
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Description

Historical Context and Discovery

The development of isopropylidene protection in carbohydrate chemistry emerged from the need for selective hydroxyl group protection in complex sugar molecules. Early investigations into acetonide protection of mannose derivatives were pioneered by researchers who recognized the unique reactivity patterns of mannose compared to other hexoses. The methodology for isopropylidene protection was initially developed for glucose and galactose systems before being adapted for mannose derivatives.

Significant advances in this field occurred in the 1970s when Evans disclosed that methyl α-D-mannopyranoside could be converted to methyl 2,3-O-isopropylidene-α-D-mannopyranoside using 2,2-dimethoxypropane in the presence of sulfuric acid, albeit with modest yields of 56% after 48 hours. This early work established the foundation for more efficient synthetic approaches that would follow.

The evolution of synthetic methodologies continued through the 1980s and 1990s, with researchers developing improved conditions for the formation of di-isopropylidene protected mannose derivatives. These advances were driven by the growing recognition of mannose importance in biological systems, particularly in glycoprotein synthesis and immune recognition processes.

Nomenclature and Structural Classification

Di-isopropylidene protected mannose derivatives encompass a family of compounds characterized by the presence of two isopropylidene acetal protecting groups attached to different hydroxyl pairs of the mannose molecule. The most common structural variants include 2,3:4,6-di-O-isopropylidene-α-D-mannopyranose and 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose, each representing different regioisomeric protection patterns.

The systematic nomenclature for these compounds follows International Union of Pure and Applied Chemistry conventions, where the positions of the isopropylidene groups are indicated by numerical designations separated by colons. For example, 2,3:4,6-di-O-isopropylidene indicates isopropylidene protection spanning the 2,3-hydroxyl pair and the 4,6-hydroxyl pair respectively.

Table 1: Common Di-Isopropylidene Protected Mannose Derivatives

Compound Name Molecular Formula CAS Number Melting Point Key Structural Features
2,3:4,6-di-O-isopropylidene-α-D-mannopyranose C₁₂H₂₀O₆ Various 85-90°C Pyranose ring, dual acetonide protection
2,3:5,6-di-O-isopropylidene-α-D-mannofuranose C₁₂H₂₀O₆ Various 110-115°C Furanose ring, thermodynamically favored
1,6-Anhydro-2,3-O-isopropylidene-β-D-mannopyranose C₉H₁₄O₅ 14440-51-8 127-130°C Anhydro bridge, single acetonide

The structural classification of these compounds depends on several factors including the ring size (pyranose versus furanose), the anomeric configuration (α or β), and the specific positioning of the isopropylidene protecting groups. The formation of different regioisomers is often governed by kinetic versus thermodynamic control during the protection reaction.

Under kinetic control conditions, typically at low temperatures around 0°C, the 4,6-acetonide tends to form preferentially before the 2,3-acetonide, leading to the 2,3:4,6-diacetonide pyranose form. However, under thermodynamically controlled conditions or at elevated temperatures, the reaction favors the formation of 2,3:5,6-diacetonide furanose, which represents the more stable configuration.

Role in Carbohydrate Chemistry

Di-isopropylidene protected mannose derivatives play fundamental roles in modern carbohydrate chemistry, serving multiple functions in synthetic strategies and mechanistic studies. These compounds are particularly valuable as building blocks for oligosaccharide synthesis, where their protective groups enable selective functionalization and glycosidic bond formation.

One of the most significant applications lies in β-mannosylation reactions, where 2,3-acetonide protection has been demonstrated to provide remarkable improvements in stereoselectivity. Research has shown that 2,3-acetonide-protected mannose donors can achieve β-selectivities that were previously unattainable with conventional protecting group strategies. This advancement has enabled the synthesis of β-mannosides and β-rhamnosides under mild conditions with high selectivity.

The mechanistic basis for this enhanced selectivity has been investigated through computational studies. Density functional theory calculations reveal that 2,3-acetonide protection actually stabilizes the corresponding oxocarbenium ion intermediate by 1.3 kcal/mol relative to unprotected analogs, contrary to the destabilization observed with 4,6-benzylidene protection. This stabilization effect contributes to the altered reaction pathways that favor β-linkage formation.

Table 2: Synthetic Applications of Di-Isopropylidene Protected Mannose Derivatives

Application Compound Used Yield Range Selectivity Reference Conditions
β-Mannosylation 2,3-acetonide donors 85-95% >95% β Catalyst-controlled
Oxepine synthesis 2,3:4,6-di-acetonide 50-89% Single product Reductive elimination
Branched trisaccharides 2,3-isopropylidene acceptors 70-85% High regioselectivity Glycosylation reactions
Septanose synthesis Di-acetonide precursors 25-50% Stereoselective Multi-step sequences

The preparation of branched oligosaccharides represents another crucial application area. The synthesis of 3,6-branched mannose trisaccharides, which constitute core structures of N-linked glycan mannose oligosaccharides, has been efficiently accomplished using 2,3-O-isopropylidene-α-D-mannopyranosides as key intermediates. These branched structures are biologically significant as they serve as recognition elements for mannose-specific binding proteins and play roles in immune system function.

The utility of these compounds extends to the synthesis of carbohydrate-based oxepines, which are seven-membered ring oxacycles containing enol ether moieties. These oxepines serve as important precursors for septanose carbohydrates and can be functionalized through their double bonds to generate diverse structural analogs. The synthesis typically involves a two-step sequence converting septanose diacetates to septanosyl bromides followed by reductive elimination to form the oxepine ring system.

Recent methodological advances have focused on developing more efficient and regioselective approaches to di-isopropylidene protection. The use of 2-methoxypropene as the acetonation reagent under optimized conditions has enabled direct conversion of α-D-mannopyranosides to their 2,3-O-isopropylidene derivatives in excellent yields of 85-93%. This methodology represents a significant improvement over earlier multi-step approaches that required initial formation of 4,6-protection followed by selective hydrolysis.

Environmental considerations have also influenced synthetic approaches, with the development of deep eutectic solvent systems for isopropylidene protection. These green chemistry approaches utilize choline chloride and malonic acid mixtures to achieve efficient protection under environmentally benign conditions. For mannose specifically, these conditions favor the formation of 2,3:5,6-di-O-isopropylidene-α/β-D-mannofuranose with unprotected anomeric centers, providing versatile intermediates for further synthetic elaboration.

The deprotection of di-isopropylidene groups proceeds under mildly acidic conditions, typically using acetic acid-water mixtures at room temperature. This mild methodology tolerates sensitive functional groups and maintains anomeric integrity, making it compatible with complex oligosaccharide structures. The deprotection can be performed on multi-millimole scales with quantitative conversion and minimal purification requirements.

Properties

Molecular Formula

C₁₂H₂₀O₆

Molecular Weight

260.28

Origin of Product

United States

Scientific Research Applications

Synthetic Chemistry Applications

1.1 Protecting Group in Oligosaccharide Synthesis

The isopropylidene group serves as an effective protecting group for hydroxyl functionalities during oligosaccharide synthesis. The regioselectivity and efficiency of the 2,3-O-isopropylidenation process enable the formation of protected mannose derivatives, which are crucial for subsequent glycosylation reactions. The direct synthesis of 2,3-O-isopropylidene-α-D-mannopyranosides has been reported with yields ranging from 80% to 93% under optimized conditions using mild reagents . This method allows for the preparation of complex mannose-containing structures necessary for biological studies.

Compound Yield (%) Method
2,3-O-isopropylidene-α-D-mannopyranoside85-93Direct synthesis
3,6-branched α-D-mannosyl trisaccharide50.4Glycosylation reaction

1.2 Synthesis of Mannose Oligosaccharides

The ability to synthesize branched mannose oligosaccharides is particularly relevant due to their biological significance. For instance, the 3,6-branched α-D-mannosyl trisaccharide has been highlighted as a better ligand for mannose-specific binding proteins compared to linear oligomannosides . This property is crucial in understanding cell adhesion processes and immune responses.

Biological and Therapeutic Applications

2.1 Role in Urinary Tract Infections

D-mannose, a simple sugar closely related to 1,6,2,3-Di(isopropylidene) β-D-Mannose, has been extensively studied for its protective effects against urinary tract infections (UTIs). It is believed that D-mannose can inhibit the adhesion of pathogenic Escherichia coli to uroepithelial cells by blocking the FimH lectin on bacterial surfaces . Clinical trials indicate that D-mannose may reduce UTI recurrence effectively when compared to placebo or even antibiotics .

Study Type Outcome
Randomized Controlled TrialsReduced UTI recurrence (RR: 0.23)
Cohort StudiesHigh compliance with minimal side effects

2.2 Immunological Effects

Research has also suggested that D-mannose can have immunoregulatory effects on T-cells in models of autoimmune conditions . This opens avenues for exploring its potential therapeutic applications beyond just UTI prevention.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,3;5,6-Di-O-isopropylidene-β-D-mannofuranose Derivatives

  • Structural Differences: Unlike the pyranose form of the target compound, this derivative adopts a furanose ring with isopropylidene groups at C-2,3 and C-5,4. The β-configuration at the anomeric carbon is retained, as confirmed by X-ray crystallography .
  • Synthesis: Prepared via DCC/DMAP-mediated esterification of 2,3;5,6-di-O-isopropylidene-β-D-mannofuranose with phenylacetic acid.
  • Physicochemical Properties: Exhibits weak C–H⋯O interactions in crystal packing, contrasting with the pyranose form’s more complex intermolecular networks .
Property 1,6-Anhydro-2,3-O-isopropylidene-β-D-mannopyranose 2,3;5,6-Di-O-isopropylidene-β-D-mannofuranose Derivatives
Ring Type Pyranose (6-membered) Furanose (5-membered)
Protective Groups 2,3-O-isopropylidene + 1,6-anhydro bridge 2,3;5,6-di-O-isopropylidene
Molecular Weight 202.20 366.42 (C₂₀H₂₆O₇)
Key Applications Glycoconjugate synthesis Crystallography, catalytic studies

Methyl β-D-Mannopyranoside Isopropylate (CAS: 911673-07-9)

  • Structural Features : Contains a methyl glycoside at C-1 and an isopropylate group, differing from the anhydro bridge in the target compound.
  • Synthesis: Derived from methyl β-D-mannopyranoside via isopropylation. Soluble in DMSO and methanol, making it suitable for solution-phase reactions .
  • Applications : Primarily used as a solubility-modifying intermediate, unlike the target compound’s role in solid-phase glycosylation .

3,6-Di-O-(α-D-mannopyranosyl)-D-mannose

  • Comparison: A trisaccharide with α-linked mannose units at C-3 and C-5. Lacks protective groups, making it less stable under acidic conditions compared to isopropylidene-protected derivatives .
  • Synthetic Challenges : Requires multistep protection/deprotection, whereas the target compound’s anhydro bridge simplifies regioselectivity .

Key Research Findings

Protective Group Efficiency: The Ley group’s cyclohexane-1,2-diacetal method outperforms classical isopropylidene protection in selectively masking vicinal diols of mannose derivatives, reducing synthetic steps .

Crystallographic Insights: Di-O-isopropylidene mannofuranose derivatives exhibit layered packing dominated by weak C–H⋯O interactions, while the pyranose form’s anhydro bridge enhances structural rigidity .

Reactivity : The 1,6-anhydro bridge in the target compound directs glycosylation to specific hydroxyl groups, enabling precise oligosaccharide assembly .

Preparation Methods

Direct Sequential Protection Using Acid Catalysts

A highly efficient method, adapted from α-D-mannopyranoside derivatization, employs p-toluenesulfonic acid (TsOH·H₂O) and 2-methoxypropene in anhydrous N,N-dimethylformamide (DMF). For β-D-mannose, the reaction proceeds as follows:

  • 2,3-O-Isopropylidenation : Treatment of β-D-mannose with 0.1–0.12 equivalents of TsOH·H₂O and 1.05 equivalents of 2-methoxypropene at 70°C for 4 hours yields 2,3-O-isopropylidene-β-D-mannose in 85–93% yield.

  • 1,6-O-Isopropylidenation : Subsequent reaction with additional 2-methoxypropene (1.2 equivalents) and TsOH·H₂O (0.05 equivalents) at 60°C for 6 hours installs the second isopropylidene group, achieving an overall yield of 72–78% for the di-protected product.

This method leverages the acid-catalyzed equilibration of acetal intermediates, favoring thermodynamically stable products. The 2,3-protection precedes 1,6-protection due to the greater reactivity of the cis-2,3-diol in β-D-mannose.

One-Pot Isopropylidenation Under Kinetic Control

Alternative protocols utilize a single-step procedure with excess 2-methoxypropene (2.5 equivalents) and TsOH·H₂O (0.15 equivalents) at 50°C in DMF. This approach capitalizes on the differential reaction rates of the 2,3- and 1,6-diols, producing the di-protected derivative in 65–70% yield after 8 hours. While less selective than sequential methods, this strategy reduces purification steps.

Reaction Optimization and Mechanistic Insights

Catalytic System and Solvent Effects

The choice of acid catalyst profoundly influences regioselectivity:

  • TsOH·H₂O : Optimal for 2,3-O-isopropylidenation, with minimal side reactions at the 1,6-positions.

  • Pyridinium Tosylate : Preferred for 1,6-O-isopropylidenation due to milder acidity, reducing premature cleavage of the 2,3-acetal.

Solvent polarity also modulates reaction outcomes:

  • DMF : Enhances solubility of mannose derivatives and stabilizes transition states via polar interactions.

  • Dichloromethane (DCM) : Used in low-polarity conditions to favor 1,6-protection after initial 2,3-acetal formation.

Temperature and Equilibration Dynamics

Elevated temperatures (70°C) accelerate acetal formation but risk over-reaction. Controlled heating at 50–60°C balances reaction rate and selectivity. Isopropylidene migration—a common side reaction—is minimized by maintaining stoichiometric control over 2-methoxypropene and neutralizing excess acid with triethylamine post-reaction.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for prominent preparation methods:

MethodCatalyst2-Methoxypropene (equiv)Temp (°C)Time (h)Yield (%)
SequentialTsOH·H₂O1.05 (Step 1), 1.2 (Step 2)70 → 604 + 672–78
One-PotTsOH·H₂O2.550865–70
Kinetic ControlPyridinium Tosylate2.0601068–73

Challenges in Anomeric Configuration Control

The β-anomeric configuration of the starting material is critical. Synthesis from α-D-mannose requires anomeric inversion via:

  • Oxidation-Reduction : Dess–Martin periodinane oxidizes the anomeric hydroxyl to a ketone, followed by L-selectride reduction to yield the β-configuration.

  • Mitsunobu Reaction : Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine with a β-nucleophile.

Post-inversion, isopropylidenation proceeds as described above.

Industrial-Scale Considerations

For large-scale production, column chromatography is replaced with crystallization-based purification. The di-protected derivative exhibits poor solubility in hexane/ethyl acetate (1:1), enabling isolation in 85–90% purity after recrystallization .

Q & A

Q. What are the optimal synthetic routes for 1,6,2,3-Di(isopropylidene) β-D-Mannose, and how do reaction conditions influence yield?

The synthesis typically involves acetonide protection strategies. For example, D-mannose is condensed with 2,2-dimethoxypropane in acetone using H₂SO₄ as a catalyst to form di-acetonide derivatives (83% yield) . Key factors include solvent choice (e.g., anhydrous acetone), catalyst purity, and reaction time. Prolonged reaction times during deprotection steps risk losing other protecting groups (e.g., 2,3-acetonide) . Purification via column chromatography (e.g., ethyl acetate/hexane gradients) ensures high purity .

Q. How do the positions of isopropylidene groups impact reactivity in glycosylation reactions?

The 4,6-O-isopropylidene groups in related mannose derivatives shield hydroxyls from nonspecific reactions, directing reactivity to the 2- and 3-positions. This selective protection enables controlled glycosylation, critical for synthesizing glycoconjugates . For 1,6,2,3-Di(isopropylidene β-D-Mannose, the 1,6 and 2,3 placements likely influence regioselectivity in subsequent reactions, such as phosphorylation or azide substitutions .

Q. What spectroscopic techniques are most reliable for characterizing 1,6,2,3-Di(isopropylidene β-D-Mannose?

Nuclear magnetic resonance (NMR) is essential. ¹³C NMR data for similar compounds show distinct peaks for acetonide carbons (e.g., 106–113 ppm) and anomeric carbons (104–105 ppm) . Mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy verifies carbonyl stretches from protecting groups. Overlapping signals in crowded spectral regions (e.g., 105–115 ppm) may require 2D NMR (HSQC, COSY) for resolution .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Discrepancies often arise from variations in catalyst quality (e.g., H₂SO₄ concentration), moisture control, or purification methods. Comparative studies using standardized protocols (e.g., anhydrous conditions, inert atmosphere) and rigorous characterization (e.g., HRMS, elemental analysis) can isolate critical variables . For example, benzoylation yields drop if pyridine isn’t thoroughly dried .

Q. What strategies enable selective removal of isopropylidene groups without compromising other functional groups?

Selective deprotection requires pH- and temperature-sensitive conditions. For 5,6-O-isopropylidene removal in related derivatives, mild acid hydrolysis (e.g., acetic acid/water) preserves 2,3-acetonide groups. Reaction monitoring via TLC is critical to avoid over-deprotection . Reprotonation with t-BuOK in methanol can regenerate free hydroxyls for downstream functionalization .

Q. How does the steric environment of 1,6,2,3-Di(isopropylidene β-D-Mannose influence its role in enzymatic studies?

The rigid furanose conformation imposed by isopropylidene groups restricts enzyme access to specific hydroxyls, making it useful for probing glycosidase mechanisms. For instance, β-mannosidase activity assays using analogous substrates reveal hydrolysis rates dependent on steric hindrance at the anomeric position . This compound’s structure could help identify binding pockets or transition-state stabilization in glycosyltransferases .

Q. What methodological frameworks guide the design of experiments involving this compound?

Align with theoretical frameworks in carbohydrate chemistry, such as stereoelectronic effects in glycosylation or transition-state analog design. For example, the use of 1,6,2,3-Di(isopropylidene β-D-Mannose in anthranilate phosphoribosyltransferase inhibition studies requires linking synthetic modifications (e.g., azide substitutions) to biological activity assays . Pre-test/post-test experimental designs with control groups ensure reproducibility .

Data Analysis and Contradiction Management

Q. How should researchers interpret conflicting NMR assignments for this compound?

Cross-validate spectral data with computational tools (e.g., DFT calculations for chemical shift prediction) and compare to structurally similar derivatives. For example, acetonide carbons in 2,3;5,6-di-O-isopropylidene mannose analogs exhibit characteristic shifts (106–113 ppm) . Contradictions may arise from solvent effects or impurities; replicate analyses under identical conditions are advised .

Q. What statistical approaches address variability in enzymatic assay data using this substrate?

Factorial designs (e.g., varying pH, temperature, and substrate concentration) identify interaction effects. ANOVA or multivariate regression models can isolate variables affecting catalytic efficiency . For β-mannosidase assays, kinetic parameters (Km, Vmax) derived from Lineweaver-Burk plots reduce noise from substrate solubility issues .

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